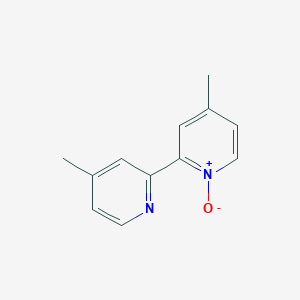

1-ÓXIDO DE 4,4'-DIMETIL-2,2'-BIPIRIDINA

Descripción general

Descripción

4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide (DMBPO) is an organic compound derived from the natural product 4,4'-Dimethyl-2,2'-bipyridine. It is a colorless solid that is insoluble in water and has a molecular weight of 211.3 g/mol. DMBPO is a versatile compound that is used in various scientific research applications, including in organic synthesis and materials science.

Aplicaciones Científicas De Investigación

Intermediario químico

“1-ÓXIDO DE 4,4'-DIMETIL-2,2'-BIPIRIDINA” se utiliza como un intermediario químico . Juega un papel crucial en la síntesis de varios compuestos complejos en reacciones químicas .

Determinación de compuestos ferrosos y de cianuro

Este compuesto se puede utilizar para la determinación de compuestos ferrosos y de cianuro . Actúa como reactivo en química analítica, ayudando a detectar y cuantificar estos compuestos .

Celdas solares sensibilizadas con colorante (DSSC)

“this compound” se utiliza en la síntesis de colorantes fotosensibilizadores organometálicos en el desarrollo de celdas solares sensibilizadas con colorante (DSSC) . El compuesto organometálico de este químico aumenta las longitudes del ligando puente, lo que da como resultado un mayor efecto de separación electrón-hueco en DSSC. Esto reduce la recombinación de carga y mejora la eficiencia general del dispositivo .

Materiales de electroquimioluminiscencia (ECL)

Este compuesto también se utiliza para fabricar materiales de electroquimioluminiscencia (ECL) . Mejora la intensidad de ECL debido a la capacidad donante como ligandos α-diimina .

Síntesis de complejos de metales de transición

“this compound” se puede utilizar como ligando en la preparación de complejos de metales de transición . Estos complejos tienen diversas aplicaciones en catálisis, ciencia de materiales y química medicinal .

Oxidación de alcoholes en condiciones aeróbicas

Este compuesto sirve como ligando para la oxidación más ecológica de los alcoholes en condiciones aeróbicas . Esto representa un enfoque más ecológico para la oxidación de alcoholes .

Síntesis de complejos de rutenio (II)

Se ha utilizado en la síntesis de una serie de complejos de rutenio (II) sustituidos con o-fenantrolina . Estos complejos tienen aplicaciones potenciales en áreas como la fotovoltaica y los diodos emisores de luz (LED) .

Síntesis de moléculas luminiscentes azules

“this compound” se ha utilizado como material de partida para la síntesis de una molécula luminiscente azul con emisión a 450 nm y un rendimiento cuántico del 43% . Esto tiene aplicaciones potenciales en el campo de la optoelectrónica .

Mecanismo De Acción

Target of Action

The primary target of 4,4’-Dimethyl-2,2’-Bipyridine 1-Oxide is the metal centers in coordinative compounds . This compound acts as a strong chelating ligand, binding to these metal centers and influencing their behavior .

Mode of Action

4,4’-Dimethyl-2,2’-Bipyridine 1-Oxide interacts with its targets by acting as a ligand . It forms a complex with the metal centers, influencing their electronic structure and reactivity . The organometallic compound of 4,4’-dimethyl-2,2’-bipyridyl increases the bridging ligand lengths, resulting in a greater electron-hole separation effect .

Biochemical Pathways

The compound plays a significant role in the dye-sensitized solar cells (DSSCs) pathway . It is used as a starting material for the synthesis of organometallic photosensitizer dyes in the development of DSSCs . The compound’s interaction with metal centers can reduce charge recombination and improve the overall device efficiency .

Pharmacokinetics

Its use in dsscs suggests that it has good stability and can effectively participate in electron transfer processes .

Result of Action

The molecular and cellular effects of 4,4’-Dimethyl-2,2’-Bipyridine 1-Oxide’s action are primarily observed in its application in DSSCs. The compound contributes to efficient light harvesting and improved charge transfer dynamics at the TiO2-dye and dye-hole transport interfaces . It also enhances the electrochemiluminescence (ECL) intensity due to its donor ability as α-diimine ligands .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethyl-2,2’-Bipyridine 1-Oxide. For instance, the efficiency of DSSCs can be affected by light intensity and temperature . .

Análisis Bioquímico

Biochemical Properties

4,4’-Dimethyl-2,2’-bipyridine 1-Oxide is used in the determination of ferrous and cyanide compounds . It is also used as a starting material for the synthesis of a blue luminescent molecule with emission at 450 nm and a quantum yield of 43% .

Cellular Effects

It is known that bipyridine derivatives can interrupt biological electron transfer processes , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that bipyridine derivatives can act as ligands in the preparation of transition metal complexes . This suggests that 4,4’-Dimethyl-2,2’-bipyridine 1-Oxide could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity.

Propiedades

IUPAC Name |

4-methyl-2-(4-methylpyridin-2-yl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSKKRAUVGCMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=[N+](C=CC(=C2)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544437 | |

| Record name | 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81998-03-0 | |

| Record name | 4-Methyl-2-(4-methylpyridin-2-yl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethyl-2,2'-bipyridyl 1-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

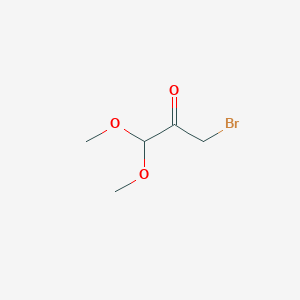

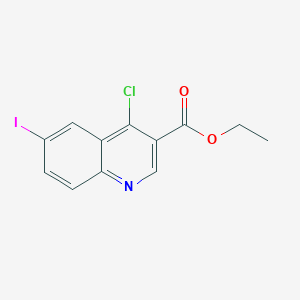

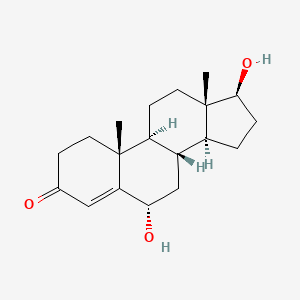

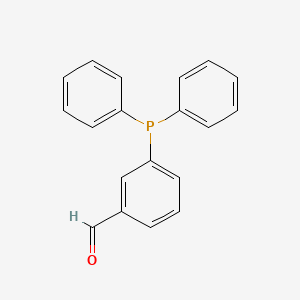

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)